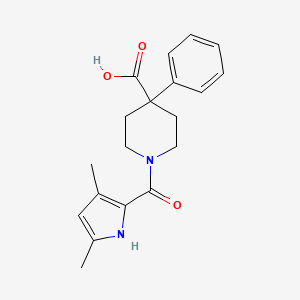![molecular formula C21H20N2O2 B7682467 N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)
N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MNPA is a small molecule that has been studied for its ability to modulate the activity of certain proteins and enzymes in the body.
科学研究应用
MNPA has been studied for its potential applications in various research fields, including cancer biology, neuroscience, and cardiovascular research. In cancer biology, MNPA has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In neuroscience, MNPA has been studied for its ability to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy. In cardiovascular research, MNPA has been shown to have vasodilatory effects, which may have implications for the treatment of hypertension.
作用机制
The mechanism of action of MNPA is not fully understood, but it is believed to involve the modulation of protein activity through binding to specific sites on the protein surface. MNPA has been shown to bind to the ATP-binding site of certain enzymes, which may inhibit their activity. MNPA has also been shown to modulate the activity of certain ion channels in the brain, which may involve binding to specific sites on the channel protein.
Biochemical and Physiological Effects:
MNPA has been shown to have a number of biochemical and physiological effects, depending on the specific protein or enzyme being targeted. In cancer cells, MNPA has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In the brain, MNPA has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders such as epilepsy. In cardiovascular research, MNPA has been shown to have vasodilatory effects, which may have implications for the treatment of hypertension.
实验室实验的优点和局限性
One advantage of MNPA is its small size, which allows it to penetrate cell membranes and target intracellular proteins and enzymes. MNPA is also relatively easy to synthesize, which makes it a cost-effective tool for research. One limitation of MNPA is its specificity, as it may only target certain proteins or enzymes and not others. MNPA may also have off-target effects, which may complicate data interpretation in some experiments.
未来方向
There are a number of future directions for research on MNPA. One direction is to further investigate its potential applications in cancer biology, neuroscience, and cardiovascular research. Another direction is to develop more specific MNPA analogs that can target specific proteins or enzymes with greater selectivity. Additionally, MNPA could be used as a tool to study the structure and function of certain proteins and enzymes, which may lead to a better understanding of their role in disease.
合成方法
MNPA can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-(morpholin-4-yl)aniline with 2-naphthoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield MNPA. The overall yield of this synthesis method is around 50%.
属性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(18-6-5-16-3-1-2-4-17(16)15-18)22-19-7-9-20(10-8-19)23-11-13-25-14-12-23/h1-10,15H,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHKZOQQAISYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)
![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)
![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)

![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)
![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)

![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
